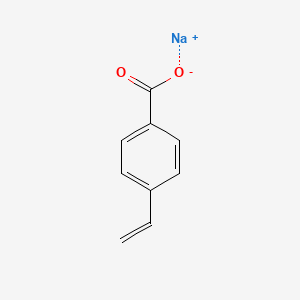
Sodium 4-vinylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-vinylbenzoate is a styrenic monomer used to incorporate a pendant carboxylic acid onto a polystyrene backbone. This compound is known for providing polymers with higher glass transition temperatures, higher modulus, and nominal UV absorbance. Polystyrenes derived from this monomer are generally considered tough and chemically resistant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-vinylbenzoate can be synthesized through the neutralization of 4-vinylbenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-vinylbenzoic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the product is isolated by filtration or evaporation of the solvent .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale neutralization reactions, followed by purification steps such as recrystallization or distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-vinylbenzoate undergoes various types of chemical reactions, including:
Polymerization: It can polymerize through radical, cationic, or anionic mechanisms to form polystyrene derivatives.
Substitution Reactions: The vinyl group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Cationic Polymerization: Lewis acids like aluminum chloride or boron trifluoride are typical catalysts.
Anionic Polymerization: Organolithium compounds, such as butyllithium, are often employed.
Major Products Formed:
Polystyrene Derivatives: These polymers exhibit enhanced mechanical properties and chemical resistance.
Scientific Research Applications
Sodium 4-vinylbenzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium 4-vinylbenzoate primarily involves its ability to undergo polymerization. The vinyl group allows for the formation of long polymer chains, while the carboxylate group provides sites for further chemical modifications. These properties enable the compound to form stable, high-performance polymers with specific desired characteristics .
Comparison with Similar Compounds
4-Vinylbenzoic Acid: Similar in structure but lacks the sodium ion, making it less soluble in water.
Sodium 4-vinylbenzenesulfonate: Contains a sulfonate group instead of a carboxylate group, leading to different chemical properties and applications.
Uniqueness: Sodium 4-vinylbenzoate is unique due to its combination of a vinyl group and a carboxylate group, which allows for versatile chemical reactions and the formation of high-performance polymers. Its ability to undergo polymerization through multiple mechanisms (radical, cationic, and anionic) further enhances its utility in various applications .
Properties
Molecular Formula |
C9H7NaO2 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
sodium;4-ethenylbenzoate |
InChI |
InChI=1S/C9H8O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h2-6H,1H2,(H,10,11);/q;+1/p-1 |
InChI Key |
ZPAICLPTNKAJHB-UHFFFAOYSA-M |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)

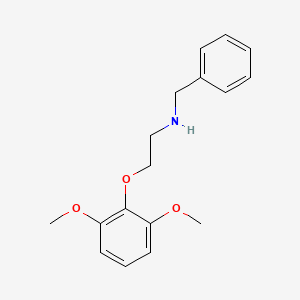

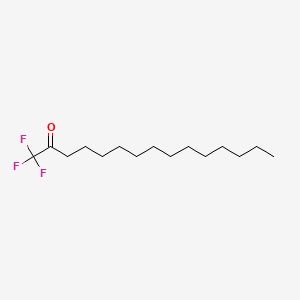
![2-[4-Aminopentyl(propyl)amino]ethanol](/img/structure/B15288011.png)
![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)
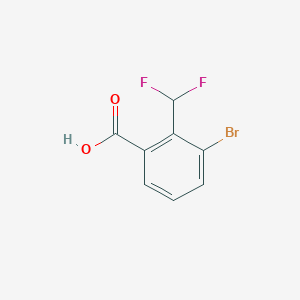
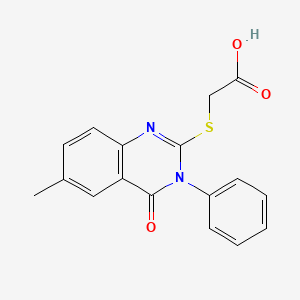
![[(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B15288046.png)
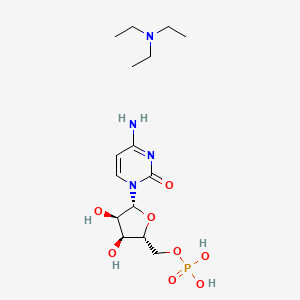
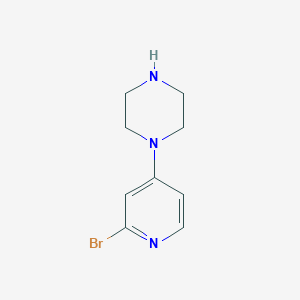
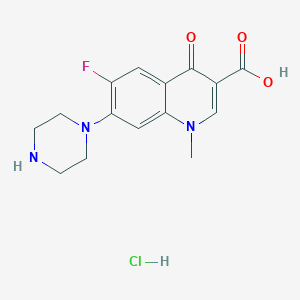
![5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine](/img/structure/B15288061.png)
